Glycovir Glycovir
Brand Name: Vulcanchem
CAS No.:
VCID: VC1609988
InChI: InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3
SMILES:
Molecular Formula: C26H45NO8
Molecular Weight: 499.6 g/mol

Glycovir

CAS No.:

Cat. No.: VC1609988

Molecular Formula: C26H45NO8

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

Glycovir -

Specification

Molecular Formula C26H45NO8
Molecular Weight 499.6 g/mol
IUPAC Name [3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate
Standard InChI InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3
Standard InChI Key MKGDNVHZSCXBKR-UHFFFAOYSA-N
Canonical SMILES CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

Introduction

Chemical Identity and Structural Properties

Glycovir is identified by the molecular formula C26H45NO8 and has a calculated molecular weight of 499.6 g/mol. The compound is cataloged in chemical databases with the unique identifier PubChem CID 60807 . As a complex organic molecule, Glycovir contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity.

Nomenclature and Identifiers

The compound is recognized by several alternate identifiers in scientific and regulatory contexts, including:

Identifier TypeValue
Primary NameGlycovir
CAS Registry Number131262-82-3
Alternative Code NamesSC-49483, DRG-0193
UNIIQXJ91425UL
PubChem CID60807

These identifiers serve as critical reference points for researchers and regulatory authorities tracking the compound's development and applications .

Structural Characteristics

Glycovir's chemical structure includes multiple functional groups that likely contribute to its pharmacological activity. The molecule contains carbon chains with various oxygen-containing functional groups that may facilitate binding to biological targets. Due to the complexity of its structure with numerous rotatable bonds, the compound has been classified as "too flexible" for standard conformer generation in structural databases .

Pharmacological Profile

Therapeutic Classification

Glycovir is classified as an investigational antiviral agent. Its development has focused on potential applications in treating HIV infections, positioning it within the category of antiretroviral therapeutics . The compound represents one of many experimental approaches to addressing viral infections through small molecule intervention.

Clinical Development Status

Clinical Trial Progress

According to the available data, Glycovir has advanced to Phase II clinical trials, indicating that it has passed initial safety assessments in Phase I and has progressed to preliminary efficacy testing . This phase typically involves administering the drug to a larger group of patients to evaluate its effectiveness against the target condition while continuing to monitor safety.

Development AspectStatus
Maximum Clinical Trial PhasePhase II
Primary IndicationHIV Infections
Number of Investigational Indications1
Current Development StatusInvestigational

Historical Development Timeline

Research Chronology

The developmental timeline of Glycovir can be partially reconstructed from database entries. The compound was initially entered into the PubChem database on March 26, 2005, suggesting that significant research activity was underway by this time . The most recent modification to its PubChem entry occurred on March 22, 2025, indicating continued interest in tracking this compound's status .

Research Limitations and Future Directions

Data Availability Constraints

The comprehensive analysis of Glycovir is constrained by the limited information available in the search results. A more complete assessment would require access to:

  • Detailed chemical characterization studies

  • Preclinical pharmacokinetic and pharmacodynamic data

  • Results from completed clinical trials

  • Comparative analyses with established HIV treatments

Future Research Priorities

Further investigation into Glycovir would benefit from additional studies addressing:

  • Refined understanding of its mechanism of action against HIV

  • Assessment of potential for viral resistance development

  • Evaluation of efficacy in combination with other antiretroviral agents

  • Exploration of applications beyond HIV infections

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator